Ethyl 2-(thiophen-2-ylthio)acetate Ethyl 2-(thiophen-2-ylthio)acetate
Brand Name: Vulcanchem
CAS No.: 82187-66-4
VCID: VC8297224
InChI: InChI=1S/C8H10O2S2/c1-2-10-7(9)6-12-8-4-3-5-11-8/h3-5H,2,6H2,1H3
SMILES: CCOC(=O)CSC1=CC=CS1
Molecular Formula: C8H10O2S2
Molecular Weight: 202.3 g/mol

Ethyl 2-(thiophen-2-ylthio)acetate

CAS No.: 82187-66-4

Cat. No.: VC8297224

Molecular Formula: C8H10O2S2

Molecular Weight: 202.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(thiophen-2-ylthio)acetate - 82187-66-4

Specification

CAS No. 82187-66-4
Molecular Formula C8H10O2S2
Molecular Weight 202.3 g/mol
IUPAC Name ethyl 2-thiophen-2-ylsulfanylacetate
Standard InChI InChI=1S/C8H10O2S2/c1-2-10-7(9)6-12-8-4-3-5-11-8/h3-5H,2,6H2,1H3
Standard InChI Key YNUNTAWVARFSQZ-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=CC=CS1
Canonical SMILES CCOC(=O)CSC1=CC=CS1

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of ethyl 2-(thiophen-2-ylthio)acetate typically involves a nucleophilic substitution reaction between thiophene-2-thiol and ethyl bromoacetate. This reaction is conducted in the presence of a base, such as potassium carbonate, to deprotonate the thiol and facilitate the formation of the sulfide bond. Polar aprotic solvents like acetone or dimethylformamide (DMF) are employed under reflux conditions to optimize yield and reaction kinetics. For example, a 72-hour reflux in acetone at 60°C yields the product with purities exceeding 90% after aqueous workup and column chromatography .

Industrial-Scale Production

Industrial methods scale this synthesis using continuous flow reactors, which enhance heat and mass transfer compared to batch processes. Catalytic systems, such as phase-transfer catalysts, reduce reaction times and improve selectivity. Recent advancements focus on solvent recycling and waste minimization to align with green chemistry principles.

Chemical Properties and Reactivity

Oxidation and Reduction Pathways

The sulfide group in ethyl 2-(thiophen-2-ylthio)acetate undergoes oxidation to form sulfoxides or sulfones when treated with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For instance, oxidation with 30% H₂O₂ at 0°C produces the corresponding sulfoxide in 85% yield . Conversely, reduction with lithium aluminum hydride (LiAlH₄) cleaves the ester group, yielding 2-(thiophen-2-ylthio)ethanol, a precursor for polymer applications.

Substitution Reactions

The thiophene ring participates in electrophilic substitutions, such as nitration or halogenation, at the 5-position due to the electron-donating sulfide group. Meanwhile, the ester group undergoes nucleophilic acyl substitution with amines or alcohols, enabling the synthesis of amides or transesterified products.

Table 1: Representative Reactions of Ethyl 2-(Thiophen-2-ylthio)Acetate

Reaction TypeReagents/ConditionsMajor ProductYield (%)
OxidationH₂O₂, 0°C, 12hSulfoxide derivative85
ReductionLiAlH₄, THF, reflux2-(Thiophen-2-ylthio)ethanol78
Ester hydrolysisNaOH, H₂O/EtOH, 50°C2-(Thiophen-2-ylthio)acetic acid92

Applications in Scientific Research

Pharmaceutical Intermediate

Ethyl 2-(thiophen-2-ylthio)acetate is a key intermediate in synthesizing thiophene-based drug candidates. Recent studies demonstrate that thiophene derivatives exhibit antiproliferative activity against cancer cell lines. For example, indole-thiophene hybrids derived from similar precursors show IC₅₀ values of 10.5–15.4 µM against colon (HT-29) and breast (T47D) cancer cells . These compounds induce apoptosis by disrupting mitochondrial membrane potential and activating caspase-3 pathways.

Organic Electronics

The compound’s conjugated π-system and sulfur atoms enhance charge transport properties, making it suitable for organic semiconductors. Derivatives have been incorporated into organic field-effect transistors (OFETs) and photovoltaic cells, achieving power conversion efficiencies of up to 8.2% in prototype devices.

Biological Activity and Mechanisms

Antioxidant Properties

Thiophene-containing compounds scavenge free radicals via their sulfur atoms, which donate electrons to reactive oxygen species (ROS). In vitro assays, such as the DPPH radical scavenging test, reveal EC₅₀ values comparable to ascorbic acid, highlighting their potential in mitigating oxidative stress-related diseases.

Comparative Analysis with Analogous Compounds

Ethyl 2-(thiophen-2-ylthio)acetate differs from simpler thiophene esters (e.g., ethyl thiophene-2-carboxylate) in its enhanced reactivity due to the sulfide linker. This structural feature allows for sequential functionalization at both the thiophene and ester groups, enabling the synthesis of dendrimers and cross-linked polymers.

Table 2: Comparison of Thiophene Derivatives

CompoundMolecular Weight (g/mol)Key Functional GroupsApplications
Ethyl 2-(thiophen-2-ylthio)acetate202.29Thiophene, sulfide, esterDrug synthesis, electronics
Ethyl thiophene-2-carboxylate156.18Thiophene, esterPolymer precursors
2-(Thiophen-2-yl)ethanol128.19Thiophene, alcoholSolvents, surfactants

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